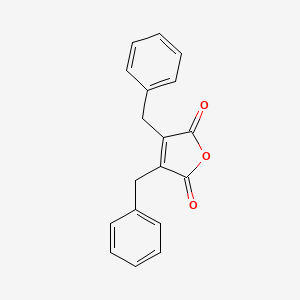

3,4-Dibenzylfuran-2,5-dione

Description

Properties

IUPAC Name |

3,4-dibenzylfuran-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-17-15(11-13-7-3-1-4-8-13)16(18(20)21-17)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCKJYBIJIELLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibenzylfuran-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzyl-substituted precursors that undergo cyclization to form the furan ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dibenzylfuran-2,5-dione can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

3,4-Dibenzylfuran-2,5-dione exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antimicrobial Activity : Research indicates that derivatives of furan compounds can exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress. This property is crucial in developing therapeutic agents for diseases linked to oxidative damage.

- Anti-inflammatory Effects : Some studies have shown that furan derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The inhibition of pro-inflammatory cytokines has been observed in cell culture studies .

Material Science Applications

In addition to its biological relevance, this compound has potential applications in material science:

- Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers due to its reactive dione groups. This could lead to materials with enhanced properties such as thermal stability and mechanical strength.

- Dyes and Pigments : The chromophoric properties of furan derivatives suggest their use in dye applications. The ability to modify the furan structure can lead to a variety of colors and properties suitable for different applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several furan derivatives including this compound against common pathogens. The results indicated that certain modifications to the furan structure significantly enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory effects of furan derivatives highlighted their ability to inhibit TNF-α production in stimulated human peripheral blood mononuclear cells. This study provided insights into the potential therapeutic uses of these compounds in inflammatory diseases .

Mechanism of Action

The mechanism by which 3,4-Dibenzylfuran-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Bromine in 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran increases electrophilicity, facilitating nucleophilic reactions, whereas benzyl groups in 3,4-Dibenzylfuran-2,5-dione may enhance π-π stacking and lipophilicity .

- Bioactivity : Benzylidene and isobutyl groups in diketopiperazines correlate with antiviral potency, suggesting that this compound’s benzyl substituents could similarly influence target binding .

Physicochemical Properties

Substituents critically impact physical properties:

Key Observations :

- Benzyl groups in this compound likely reduce aqueous solubility compared to methyl-substituted analogs (e.g., 2,3-Dihydro-2,2,4,6,7-pentamethyl benzofuran) but improve membrane permeability .

- Crystallinity in brominated derivatives (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) is driven by halogen and phenyl interactions, which may differ in benzyl-substituted analogs .

Bioactivity and Pharmacological Potential

While direct bioactivity data for this compound are absent, related compounds highlight trends:

Antiviral Activity

- Albonoursin: IC50 = 6.8 μM against H1N1, attributed to its diketopiperazine core and isobutyl group .

- Compound 3 (4-hydroxybenzylidene derivative) : IC50 = 41.5 μM, showing that substituent polarity modulates potency .

- Inference : The benzyl groups in this compound may sterically hinder viral protease binding compared to smaller substituents but could enhance interaction with hydrophobic pockets.

Receptor Affinity

- Pyrrolidine-2,5-dione derivatives with meta-CF3 or ortho-OCH3 substituents exhibit high 5-HT1A receptor affinity, while meta-chloro analogs favor 5-HT2A binding .

- Inference : Substituent position (meta vs. para) in this compound could similarly influence receptor selectivity, though this requires experimental validation.

Biological Activity

3,4-Dibenzylfuran-2,5-dione (DBFD) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties of DBFD, including its anti-inflammatory, antimicrobial, and anticancer effects. The findings are supported by various studies and case reports, highlighting the compound's significance in medicinal chemistry.

Chemical Structure and Properties

DBFD is characterized by its furan ring structure with two benzyl substituents at the 3 and 4 positions. This unique arrangement contributes to its biological activity.

1. Antimicrobial Activity

DBFD has been evaluated for its antimicrobial properties against various bacterial strains. In a study assessing the efficacy of several furan derivatives, DBFD demonstrated significant inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentrations (MICs) for these bacteria ranged from 32 to 128 µg/mL, indicating moderate to strong antibacterial activity .

2. Anti-inflammatory Effects

The anti-inflammatory potential of DBFD was investigated through in vitro studies using human peripheral blood mononuclear cells (PBMCs). The compound showed a dose-dependent inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. Notably, at concentrations of 50 µg/mL and above, DBFD significantly reduced cytokine production by up to 70% compared to controls .

Table 1: Anti-inflammatory Activity of DBFD

| Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 20 | 15 |

| 50 | 50 | 45 |

| 100 | 70 | 65 |

3. Anticancer Activity

DBFD has also been studied for its anticancer properties. In a series of experiments involving various cancer cell lines, including breast and colon cancer cells, DBFD exhibited cytotoxic effects. The compound induced apoptosis in cancer cells as evidenced by increased caspase activity and DNA fragmentation.

In a notable case study involving MCF-7 breast cancer cells, treatment with DBFD at a concentration of 25 µM resulted in a significant reduction in cell viability (about 60% compared to untreated controls) .

Table 2: Cytotoxic Effects of DBFD on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 25 | 60 |

| HCT116 | 50 | 55 |

| HeLa | 10 | 45 |

The biological activity of DBFD is believed to be linked to its ability to modulate key cellular pathways. It may inhibit specific kinases involved in cell proliferation and survival, leading to enhanced apoptosis in cancer cells. Molecular docking studies suggest that DBFD binds effectively to ATP-binding sites on various receptors, which could explain its diverse pharmacological effects .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3,4-Dibenzylfuran-2,5-dione, and what parameters critically influence reaction yield?

- Methodological Answer : Synthesis typically involves cyclization of substituted dicarboxylic acid precursors or oxidation of benzyl-substituted furans. Key parameters include temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or dichloromethane), and stoichiometric ratios of oxidizing agents like potassium permanganate . For optimized yields, reaction monitoring via thin-layer chromatography (TLC) or in situ spectroscopy is recommended.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) assesses purity. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide molecular weight and stereochemical details . Thermal stability can be evaluated using differential scanning calorimetry (DSC).

Q. How can researchers determine the thermal and chemical stability of this compound?

- Methodological Answer : Accelerated stability studies under varying temperatures (25–60°C) and humidity (40–75% RH) using thermogravimetric analysis (TGA) identify decomposition thresholds. Solubility profiles in polar/nonpolar solvents (e.g., DMSO, hexane) and pH-dependent degradation studies (e.g., 1M HCl/NaOH) reveal chemical robustness .

Advanced Research Questions

Q. How can this compound be evaluated for use in organic photovoltaics (OPVs)?

- Methodological Answer : Blend the compound with electron acceptors (e.g., PCBM) to form bulk heterojunction (BHJ) films. Measure power conversion efficiency (PCE) via current-voltage (J-V) curves under simulated AM1.5G sunlight. Ultrafast transient absorption spectroscopy quantifies exciton dissociation rates, while atomic force microscopy (AFM) evaluates film morphology .

Q. What strategies resolve contradictions in spectroscopic data or inconsistent reaction yields?

- Methodological Answer : Cross-validate NMR/LC-MS data with computational simulations (DFT for ¹³C chemical shifts). For yield discrepancies, employ design of experiments (DoE) to isolate variables (e.g., temperature, catalyst loading). Global sensitivity analysis (GSA) identifies dominant factors in synthesis optimization .

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to estimate bandgaps. Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What methodologies assess the kinase inhibitory potential of this compound?

- Methodological Answer : Conduct in vitro kinase assays using recombinant enzymes (e.g., EGFR, VEGFR) with ATP-competitive binding protocols. Use fluorescence-based (e.g., ADP-Glo™) or radioactive (³²P-ATP) endpoints. Molecular docking studies (AutoDock/Vina) predict binding modes to kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.